

Hygroscopic nature and stability of zinc dihydrogen phosphate under ambient conditions.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zinc dihydrogen phosphate

Cat. No.: B1164917

[Get Quote](#)

A Technical Guide to the Hygroscopic Nature and Stability of Zinc Dihydrogen Phosphate

Executive Summary

Zinc dihydrogen phosphate ($\text{Zn}(\text{H}_2\text{PO}_4)_2$), an inorganic compound used in various applications including the formulation of dental cements, anti-corrosion pigments, and as a precursor for functional materials, exhibits notable hygroscopicity and specific stability characteristics under ambient and thermal conditions^{[1][2]}. This technical guide provides an in-depth analysis of these properties, crucial for its handling, storage, and application in research and development. The document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and presents logical and experimental workflows through visual diagrams.

Physicochemical Properties

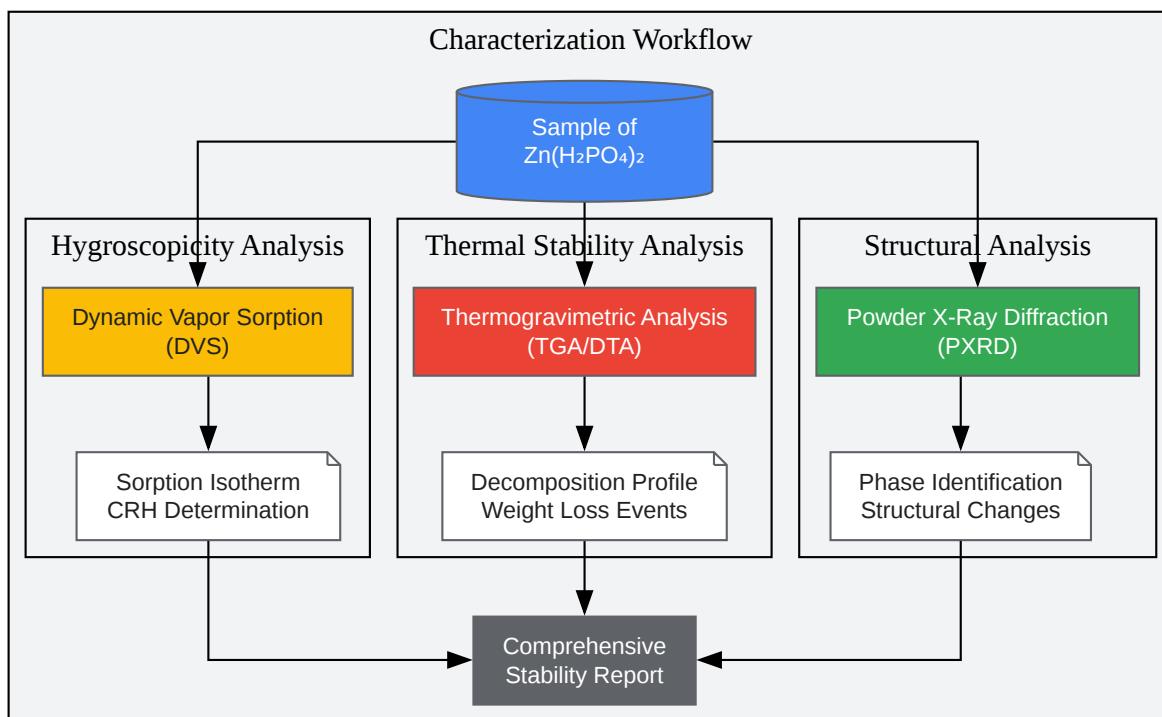
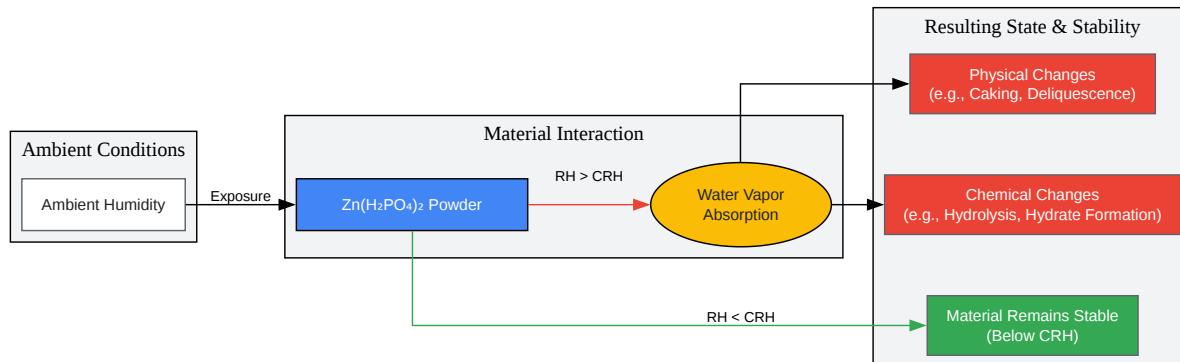
Zinc dihydrogen phosphate is a white crystalline solid, often found as a dihydrate ($\text{Zn}(\text{H}_2\text{PO}_4)_2 \cdot 2\text{H}_2\text{O}$)^{[3][4]}. It is characterized as being soluble in water and acids^{[2][3]}. Its structure has been reported as monoclinic with the space group $\text{P}2_1/\text{c}$ ^{[1][5]}.

Property	Description	Citations
Chemical Formula	$\text{Zn}(\text{H}_2\text{PO}_4)_2$	[1]
Molecular Weight	259.35 g/mol (anhydrous)	[3]
Appearance	White crystalline solid or microcrystalline powder	[1] [2] [3]
Crystal System	Monoclinic	[1]
Solubility	Soluble in water, inorganic acids, acetic acid, and ammonia. Insoluble in ethanol.	[2] [3]

Hygroscopic Nature

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. This property is critical for materials handling, as it can affect powder flow, stability, and performance.

Qualitative Assessment



Multiple sources describe **zinc dihydrogen phosphate** as a hygroscopic and deliquescent substance, meaning it can absorb enough atmospheric moisture to dissolve^{[2][3][6]}. During handling, it has been observed to adsorb water, leading to a lumpy condition^[6]. The compound's ability to incorporate water molecules into its structure is evident by the common availability of its dihydrate form, $\text{Zn}(\text{H}_2\text{PO}_4)_2 \cdot 2\text{H}_2\text{O}$ ^{[4][7]}.

Quantitative Assessment and Critical Relative Humidity (CRH)

The Critical Relative Humidity (CRH) is the specific relative humidity (RH) at a given temperature above which a substance will begin to absorb moisture from the air^{[8][9]}. Below its CRH, the material remains stable. While **zinc dihydrogen phosphate** is known to be hygroscopic, specific quantitative data for its CRH or a detailed water absorption isotherm from peer-reviewed literature is not readily available in the provided search results. For context, the

CRH values for other phosphate-containing fertilizer salts at 30°C include diammonium phosphate (82.5%) and monoammonium phosphate (91.6%)[8].

The interaction between ambient humidity and the material, leading to potential degradation, is visualized below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Zinc dihydrogen phosphate | 13598-37-3 [smolecule.com]
- 2. Zinc dihydrogen phosphate [chembk.com]
- 3. CAS 13598-37-3: Zinc dihydrogen phosphate | CymitQuimica [cymitquimica.com]
- 4. publications.lnu.edu.ua [publications.lnu.edu.ua]
- 5. Imp.uni-saarland.de [Imp.uni-saarland.de]
- 6. reach-zinc.eu [reach-zinc.eu]
- 7. CN112789243A - Method for producing hydrated zinc hydrogen phosphate - Google Patents [patents.google.com]
- 8. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 9. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]
- To cite this document: BenchChem. [Hygroscopic nature and stability of zinc dihydrogen phosphate under ambient conditions.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1164917#hygroscopic-nature-and-stability-of-zinc-dihydrogen-phosphate-under-ambient-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com